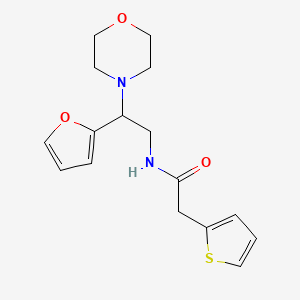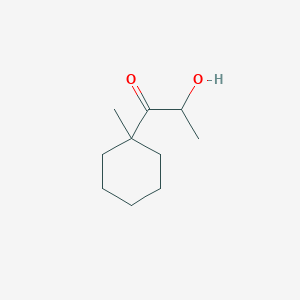
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide, also known as PDD00017273, is a chemical compound that has been found to have potential therapeutic applications in various diseases. It belongs to the class of pyrimidine derivatives and has been synthesized using specific methods.
Mécanisme D'action
The mechanism of action of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is not fully understood. However, it has been proposed that the compound works by inhibiting specific enzymes involved in various cellular processes. For example, this compound has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition can lead to a decrease in the production of nucleotides and can inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can reduce the activation of NF-κB, a transcription factor involved in the inflammatory response. In addition, this compound has been found to have neuroprotective effects and can reduce the damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is its potential therapeutic applications in various diseases. The compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Orientations Futures
There are several future directions for the research on 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide. One direction is to further investigate the mechanism of action of the compound and identify its specific targets in various cellular processes. Another direction is to optimize the synthesis method of this compound to improve its yield and solubility. Furthermore, future studies can focus on the in vivo efficacy and toxicity of the compound in animal models. Finally, the potential applications of this compound in other diseases, such as autoimmune disorders, can also be explored.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. The synthesis of this compound involves specific chemical reactions, and the compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties. While there are limitations to using this compound in lab experiments, further research can focus on optimizing the synthesis method and investigating the mechanism of action and potential applications of the compound in other diseases.
Méthodes De Synthèse
The synthesis of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 4-amino-5-(phenylsulfonyl)pyrimidine-2-thiol, which is reacted with 3-methoxybenzylbromide in the presence of potassium carbonate to obtain this compound. The reaction is carried out under specific conditions of temperature and time to obtain a high yield of the product.
Applications De Recherche Scientifique
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress.
Propriétés
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-28-15-7-5-6-14(10-15)11-22-18(25)13-29-20-23-12-17(19(21)24-20)30(26,27)16-8-3-2-4-9-16/h2-10,12H,11,13H2,1H3,(H,22,25)(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPCAATUOHSSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2786341.png)
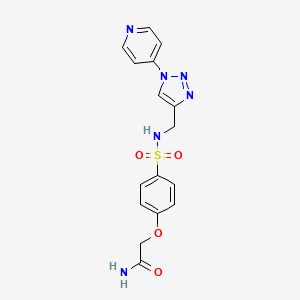
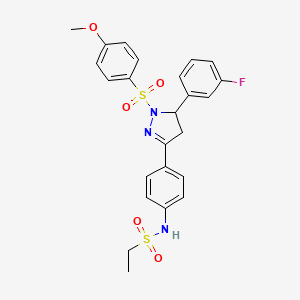
![1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2786350.png)

![6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B2786352.png)
![2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2786354.png)
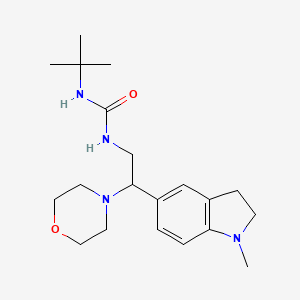
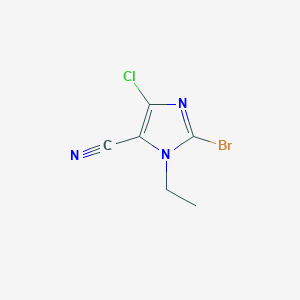
![ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2786358.png)

![7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2786360.png)
